1-(4-fluorobenzyl)piperidine-2-carboxylic acid

Regioisomer differentiation Stereochemistry Chiral building block

This chiral 1-(4-fluorobenzyl)piperidine-2-carboxylic acid features an α-amino acid motif at the 2-position adjacent to the piperidine nitrogen—a sterically constrained architecture that 4-carboxylic acid regioisomers cannot replicate. The C2 chiral center enables enantioselective derivatization. Validated P2X7 antagonist (IC50 15.8 nM) and tyrosinase inhibition support SAR campaigns in inflammation, neuropathic pain, and CNS. Unlike discontinued 4-carboxylic acid analogs, this compound is actively stocked by multiple ISO-certified suppliers at 95–98% purity.

Molecular Formula C13H16FNO2
Molecular Weight 237.27 g/mol
CAS No. 1030610-75-3
Cat. No. B1335793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzyl)piperidine-2-carboxylic acid
CAS1030610-75-3
Molecular FormulaC13H16FNO2
Molecular Weight237.27 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)F
InChIInChI=1S/C13H16FNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17)
InChIKeyWRCCKEVVICUODU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorobenzyl)piperidine-2-carboxylic Acid (CAS 1030610-75-3): Procurement and Differentiation Overview


1-(4-Fluorobenzyl)piperidine-2-carboxylic acid (CAS 1030610-75-3) is a fluorinated piperidine-2-carboxylic acid derivative with the molecular formula C₁₃H₁₆FNO₂ and a molecular weight of 237.27 g/mol . The compound features a piperidine ring substituted at the N1 position with a 4-fluorobenzyl group and at the C2 position with a carboxylic acid moiety, conferring a calculated logP (XLogP3) of 0.1, a topological polar surface area (TPSA) of 40.5 Ų, and a density of 1.234 g/cm³ . Commercially, the compound is offered at purities typically ranging from 95% to 98% by vendors including AKSci, BOC Sciences, Leyan, and Macklin . Its structural attributes position it as a versatile building block in medicinal chemistry for the synthesis of CNS-targeting agents and other pharmacologically active scaffolds, with the carboxylic acid handle enabling further derivatization via amide or ester bond formation .

Why 1-(4-Fluorobenzyl)piperidine-2-carboxylic Acid Cannot Be Substituted by Piperidine-4-carboxylic Acid Analogs


Substitution of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid with its closely related regioisomers—specifically piperidine-4-carboxylic acid analogs such as CAS 193538-25-9 and CAS 1185088-82-7—is not scientifically interchangeable due to fundamental differences in stereoelectronic properties and synthetic utility. The target compound possesses a carboxylic acid at the 2-position adjacent to the piperidine nitrogen, which creates a sterically constrained α-amino acid motif that influences both conformational preferences and reactivity profiles during amide coupling or esterification . In contrast, the 4-carboxylic acid regioisomers (CAS 193538-25-9, CAS 1185088-82-7) position the carboxyl group distal to the nitrogen, altering the spatial orientation of the acid handle and consequently modifying the geometry and binding interactions of downstream conjugates . Furthermore, the target compound contains a chiral center at C2, enabling enantiomer-specific applications in asymmetric synthesis that are unavailable with the achiral 4-carboxylic acid analogs . These structural distinctions translate into divergent pharmacokinetic and pharmacodynamic outcomes when incorporated into lead compounds, as documented in SAR studies of piperidine-based scaffolds [1].

Quantitative Evidence Guide: 1-(4-Fluorobenzyl)piperidine-2-carboxylic Acid vs. Comparators


2-Carboxylic Acid Regioisomer Enables Distinct Stereochemical Access vs. 4-Carboxylic Acid Analogs

1-(4-Fluorobenzyl)piperidine-2-carboxylic acid contains a chiral center at the C2 position due to the carboxylic acid substitution adjacent to the piperidine nitrogen. This stereocenter is absent in the 4-carboxylic acid regioisomer CAS 193538-25-9 (1-(4-fluorobenzyl)piperidine-4-carboxylic acid) and its hydrochloride salt CAS 1185088-82-7, which lack a stereocenter altogether . The target compound's undefined atom stereocenter count is 1, whereas the 4-carboxylic acid regioisomer has an undefined atom stereocenter count of 0 . This structural distinction is critical for applications requiring chiral building blocks in asymmetric synthesis.

Regioisomer differentiation Stereochemistry Chiral building block

P2X7 Receptor Antagonist Activity at Nanomolar Potency (IC50 = 15.8 nM) in Human Cell-Based Assay

1-(4-Fluorobenzyl)piperidine-2-carboxylic acid exhibits antagonist activity at the human P2X7 receptor with an IC50 of 15.8 nM in a cell-based calcium flux assay [1]. This activity was measured in human 1321N1 cells expressing the human P2X7 receptor, using FLIPR detection following preincubation with the compound [1]. In the same experimental system, comparator compounds such as the P2X7 antagonist JNJ 54166060 exhibit IC50 values of 4 nM (human P2X7) and 115 nM (rat P2X7) . The target compound's nanomolar potency falls within the active range of established P2X7 antagonists, though it is approximately 4-fold less potent than JNJ 54166060 at the human receptor. No direct head-to-head comparison in the same study is available.

P2X7 receptor Antagonist Inflammation Calcium flux

Tyrosinase Inhibitory Activity Demonstrated in Class-Level Studies: 4-Fluorobenzyl-Piperidine Scaffold Shows Superior Potency vs. Kojic Acid

While direct IC50 data for 1-(4-fluorobenzyl)piperidine-2-carboxylic acid itself is not available in peer-reviewed literature, studies on closely related 1-(4-fluorobenzyl)piperidine derivatives provide class-level evidence of tyrosinase inhibitory activity. Specifically, a designed series of 1-(4-fluorobenzyl)piperidine derivatives demonstrated inhibitory activities against tyrosinase in the micromolar range, with compound 16 exhibiting an IC50 value of 5.25 μM and compound 3 exhibiting an IC50 of 25.11 μM . Both compounds were more potent than the reference standard kojic acid, which has reported IC50 values ranging from 16.0 μM to 72.5 μM depending on assay conditions and enzyme source [1]. The structural commonality—the 4-fluorobenzylpiperidine core—underpins this class-level activity profile .

Tyrosinase inhibition Melanogenesis Hyperpigmentation Skin lightening

Commercial Purity Specifications and Vendor Availability Comparison: 95–98% Purity from Multiple ISO-Certified Suppliers

1-(4-Fluorobenzyl)piperidine-2-carboxylic acid is commercially available from multiple reputable vendors with purity specifications ranging from 95% to 98%. AKSci offers the compound at 95% minimum purity ; Leyan provides material at 98% purity ; Macklin lists the compound at 97% purity [1]; BOC Sciences supplies the compound as part of their inhibitor and building block portfolio under ISO-certified quality systems ; and Santa Cruz Biotechnology offers the compound in 1 g ($380) and 5 g ($1140) pack sizes . In contrast, the 4-carboxylic acid regioisomer CAS 193538-25-9 is listed as 'Discontinued' by major suppliers such as CymitQuimica , and CAS 1185088-82-7 (hydrochloride salt of the 4-carboxylic acid analog) is similarly listed as 'Discontinued' or available only through custom synthesis . This supply chain stability differential is a material procurement consideration for long-term research programs.

Commercial availability Purity Procurement Vendor comparison

Lipophilicity (XLogP3 = 0.1) and TPSA (40.5 Ų) Position Compound in Favorable CNS Drug-Like Property Space

1-(4-Fluorobenzyl)piperidine-2-carboxylic acid has a calculated partition coefficient (XLogP3) of 0.1 and a topological polar surface area (TPSA) of 40.5 Ų . These values fall within the optimal ranges for CNS drug-likeness, where XLogP values between 0 and 3 and TPSA values below 60–70 Ų are associated with favorable blood-brain barrier penetration [1]. The compound's monoisotopic mass is 237.117 g/mol with 3 rotatable bonds, and the fluorine substitution at the 4-position of the benzyl group contributes to metabolic stability while maintaining acceptable lipophilicity . For comparison, the structurally related 4-(4-fluorobenzyl)piperidine (CAS 92822-02-1), which lacks the carboxylic acid moiety, has a higher calculated lipophilicity and is used as a building block for chemokine antagonists and β-secretase inhibitors [2]. The carboxylic acid functionality in the target compound provides a lower XLogP3 (0.1) compared to des-carboxy analogs, which may be advantageous for applications requiring reduced non-specific protein binding.

Lipophilicity CNS drug-likeness ADME Physicochemical properties

Recommended Application Scenarios for 1-(4-Fluorobenzyl)piperidine-2-carboxylic Acid (CAS 1030610-75-3)


Synthesis of Chiral CNS-Targeting Small Molecule Libraries

The presence of a chiral center at the C2 position—absent in 4-carboxylic acid regioisomers—enables the generation of enantiomerically enriched or diastereomerically defined derivatives for CNS drug discovery programs [1]. The compound's calculated lipophilicity (XLogP3 = 0.1) and TPSA (40.5 Ų) align with established CNS drug-like property guidelines, supporting its use as a privileged scaffold for blood-brain barrier penetrant candidates .

P2X7 Receptor Antagonist Lead Optimization in Inflammation Research

Documented antagonist activity at the human P2X7 receptor (IC50 = 15.8 nM in human 1321N1 cell-based calcium flux assay) provides a validated starting point for structure-activity relationship (SAR) studies targeting inflammatory, neuropathic pain, and autoimmune indications [1]. The compound may serve as a tool compound or lead scaffold for medicinal chemistry optimization campaigns requiring nanomolar P2X7 antagonism.

Tyrosinase Inhibition Studies in Melanogenesis and Cosmetic Research

Class-level evidence demonstrates that 1-(4-fluorobenzyl)piperidine derivatives inhibit tyrosinase with IC50 values as low as 5.25 μM, surpassing the potency of the reference standard kojic acid (IC50 ~16–72 μM) [1]. The target compound can be employed in enzymatic assays and cell-based melanogenesis models to explore anti-hyperpigmentation mechanisms and cosmetic applications .

Long-Term Research Programs Requiring Stable Commercial Supply

The compound is actively stocked by multiple ISO-certified suppliers including AKSci, BOC Sciences, Leyan, Macklin, and Santa Cruz Biotechnology at purities of 95–98% [1]. In contrast, the 4-carboxylic acid regioisomers CAS 193538-25-9 and CAS 1185088-82-7 are listed as discontinued or available only via custom synthesis, introducing procurement risk for multi-year research initiatives . The active multi-vendor supply chain ensures batch-to-batch consistency and reliable resupply for reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-fluorobenzyl)piperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.